molecular formula C9H14ClNO3 B3002398 N-[[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methyl]-2-chloroacetamide CAS No. 2277717-33-4

N-[[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methyl]-2-chloroacetamide

Cat. No.: B3002398
CAS No.: 2277717-33-4
M. Wt: 219.67
InChI Key: ZVPAFSUOPMBPHI-QUFPSDLASA-N
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Description

N-[[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methyl]-2-chloroacetamide is a complex organic compound characterized by its unique bicyclic furan structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methyl]-2-chloroacetamide typically involves multiple steps:

    Formation of the bicyclic furan structure: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the chloromethyl group: This step often involves the chlorination of a methyl group using reagents such as thionyl chloride or phosphorus trichloride.

    Amidation: The final step involves the reaction of the chloromethyl intermediate with an amine to form the chloroacetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methyl]-2-chloroacetamide can undergo various chemical reactions, including:

    Substitution reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used.

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be investigated for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methyl]-2-chloroacetamide would depend on its specific application. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-[[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methyl]-2-bromoacetamide: Similar structure but with a bromine atom instead of chlorine.

    N-[[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methyl]-2-iodoacetamide: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

The uniqueness of N-[[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methyl]-2-chloroacetamide lies in its specific combination of a bicyclic furan structure with a chloroacetamide group. This combination imparts unique chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

N-[[(3aR,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO3/c10-2-9(12)11-3-7-1-6-4-13-5-8(6)14-7/h6-8H,1-5H2,(H,11,12)/t6-,7?,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPAFSUOPMBPHI-QUFPSDLASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2OC1CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2COC[C@@H]2OC1CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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